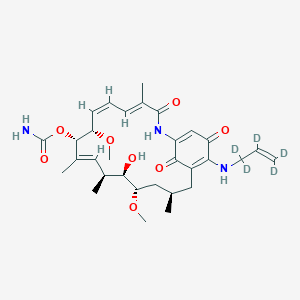![molecular formula C10H7ClN4O B13860948 2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine is a heterocyclic compound that features a unique structure combining a pyrazole ring, a furo[2,3-c]pyridine ring, and a chloro substituent. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazole-4-carbaldehydes with appropriate amines in the presence of catalysts such as chloro(trimethyl)silane and pyridine at elevated temperatures (around 90°C) under ambient air conditions . This method yields the desired product in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, scalable reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Condensation Reactions: The pyrazole and furo[2,3-c]pyridine rings can engage in condensation reactions with other heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alcohols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states and functional groups.
Applications De Recherche Scientifique
2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic compounds with pyrazole and furo[2,3-c]pyridine rings, such as:
- 2-(1H-pyrazol-4-yl)-1H-benzimidazoles
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine is unique due to its specific combination of a chloro substituent, a pyrazole ring, and a furo[2,3-c]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H7ClN4O |
|---|---|
Poids moléculaire |
234.64 g/mol |
Nom IUPAC |
2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C10H7ClN4O/c11-8-1-6-7(5-2-14-15-3-5)4-13-10(12)9(6)16-8/h1-4H,(H2,12,13)(H,14,15) |
Clé InChI |
KMURCVJUWPDFLG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC2=C1C(=CN=C2N)C3=CNN=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide](/img/structure/B13860869.png)
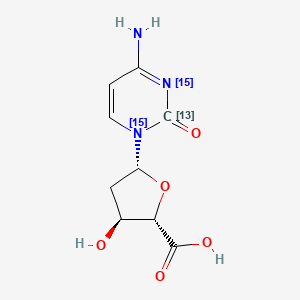

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B13860884.png)
![2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)](/img/structure/B13860890.png)
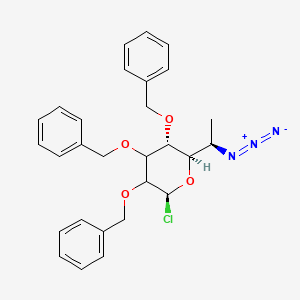
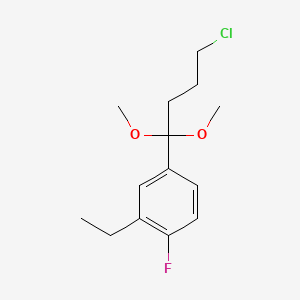
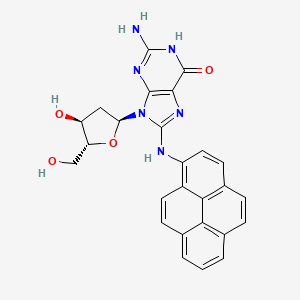
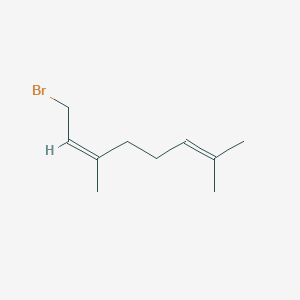



![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
